molecular formula C24H20F3N3O3S B1193704 1-[(11S)-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-5-hydroxy-3-[(2R)-1,1,1-trifluoropropan-2-yl]-2,3-dihydro-1H-pyrido[2,1-f][1,2,4]triazine-4,6-dione

1-[(11S)-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-5-hydroxy-3-[(2R)-1,1,1-trifluoropropan-2-yl]-2,3-dihydro-1H-pyrido[2,1-f][1,2,4]triazine-4,6-dione

Cat. No. B1193704
M. Wt: 487.5
InChI Key: XEOTUHPFOHTFEX-VLIAUNLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO-7 is an endonuclease inhibitor which exhibits broad-spectrum anti-influenza activity in vitro.

Scientific Research Applications

Microwave-Assisted Synthesis

The compound under discussion is closely related to baloxavir marboxil, a compound used in influenza treatment. Research indicates that the microwave-assisted synthesis of related compounds offers a more efficient and environmentally friendly route, significantly reducing reaction time and improving production efficiency. This method involves using a sulfonate resin solid acid catalyst under microwave conditions, showing a total yield of 78% for the two steps in synthesizing a related compound (Wang et al., 2022).

Heterocyclic Chemistry

The research on heterocyclic chemistry, involving compounds like the one , is extensive and diverse. For instance, the reaction of certain triazinyl derivatives with 5-aminopyrazole, 1,2,4-aminotriazole, and 2-aminobenzimidazole derivatives under pressurized microwave irradiation led to the creation of corresponding trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles. This showcases the compound's relevance in the synthesis of fused heterocycles incorporating a trifluoromethyl moiety (Shaaban, 2008).

Biological Activity Studies

The compound is structurally related to several others that have been studied for their potential biological activities. One study investigated the anti-inflammatory activity of acetic acid derivatives of tricyclic systems, finding significant activity in both short- and long-term animal assays. This highlights the potential pharmacological relevance of compounds structurally related to the one (Ackrell et al., 1978).

Exploration in Medicinal Chemistry

In medicinal chemistry, compounds similar to the one you're interested in have been explored for their neuroleptic properties. For example, a series of 1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine analogues substituted in the 8-position of the 10,11-dihydrodibenzo[b,f]thiepine scaffold were studied, aiming to obtain selective α(1)-adrenoceptor antagonists suitable for positron emission tomography imaging. This indicates the compound's potential applications in developing neuroleptic agents (Kristensen et al., 2010).

properties

Product Name

1-[(11S)-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-5-hydroxy-3-[(2R)-1,1,1-trifluoropropan-2-yl]-2,3-dihydro-1H-pyrido[2,1-f][1,2,4]triazine-4,6-dione

Molecular Formula

C24H20F3N3O3S

Molecular Weight

487.5

IUPAC Name

1-(5,11-Dihydro-10-thia-dibenzo[a,d]cyclohepten-5(S)-yl)-5-hydroxy-3-(2,2,2-trifluoro-1(R)-methyl-ethyl)-2,3-dihydro-1H-pyrido[2,1-f][1,2,4]triazine-4,6-dione

InChI

InChI=1S/C24H20F3N3O3S/c1-14(24(25,26)27)28-13-30(29-11-10-18(31)22(32)21(29)23(28)33)20-16-7-3-2-6-15(16)12-34-19-9-5-4-8-17(19)20/h2-11,14,20,32H,12-13H2,1H3/t14-,20+/m1/s1

InChI Key

XEOTUHPFOHTFEX-VLIAUNLRSA-N

SMILES

O=C1N([C@H](C)C(F)(F)F)CN([C@H]2C3=CC=CC=C3CSC4=CC=CC=C24)N5C1=C(O)C(C=C5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RO7;  RO 7;  RO-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(11S)-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-5-hydroxy-3-[(2R)-1,1,1-trifluoropropan-2-yl]-2,3-dihydro-1H-pyrido[2,1-f][1,2,4]triazine-4,6-dione
Reactant of Route 2
1-[(11S)-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-5-hydroxy-3-[(2R)-1,1,1-trifluoropropan-2-yl]-2,3-dihydro-1H-pyrido[2,1-f][1,2,4]triazine-4,6-dione
Reactant of Route 3
1-[(11S)-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-5-hydroxy-3-[(2R)-1,1,1-trifluoropropan-2-yl]-2,3-dihydro-1H-pyrido[2,1-f][1,2,4]triazine-4,6-dione
Reactant of Route 4
1-[(11S)-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-5-hydroxy-3-[(2R)-1,1,1-trifluoropropan-2-yl]-2,3-dihydro-1H-pyrido[2,1-f][1,2,4]triazine-4,6-dione
Reactant of Route 5
1-[(11S)-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-5-hydroxy-3-[(2R)-1,1,1-trifluoropropan-2-yl]-2,3-dihydro-1H-pyrido[2,1-f][1,2,4]triazine-4,6-dione
Reactant of Route 6
1-[(11S)-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-5-hydroxy-3-[(2R)-1,1,1-trifluoropropan-2-yl]-2,3-dihydro-1H-pyrido[2,1-f][1,2,4]triazine-4,6-dione

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